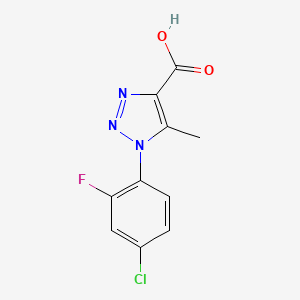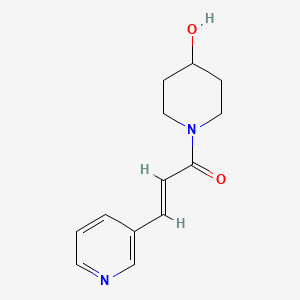
(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
描述
(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is an organic compound that features a piperidine ring substituted with a hydroxyl group and a pyridine ring connected through a propenone linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved using selective hydroxylation reactions.
Propenone Linkage Formation: The propenone linkage is formed by reacting the hydroxylated piperidine with a pyridine derivative under suitable conditions, often involving aldol condensation or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Catalysts and reaction conditions are fine-tuned to achieve high purity and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The propenone linkage can be reduced to form saturated derivatives.
Substitution: The piperidine and pyridine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation, nitration, and sulfonation reactions are common, using reagents like halogens, nitric acid, and sulfuric acid.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Potential:
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of (2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, resulting in various physiological effects.
相似化合物的比较
(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure with a different position of the pyridine ring.
(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-4-yl)prop-2-en-1-one: Another isomer with the pyridine ring at the 4-position.
Uniqueness:
Structural Features: The specific positioning of the hydroxyl group and the pyridine ring in (2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity profile is distinct due to the electronic effects of the substituents.
Biological Activity: Its ability to interact with specific molecular targets sets it apart from other similar compounds.
属性
IUPAC Name |
(E)-1-(4-hydroxypiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-5-8-15(9-6-12)13(17)4-3-11-2-1-7-14-10-11/h1-4,7,10,12,16H,5-6,8-9H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQBDJPNFLBHC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)/C=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


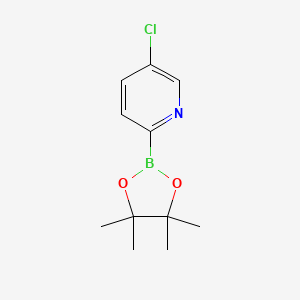
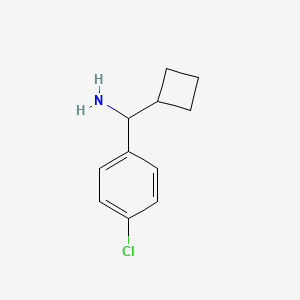
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)
![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)
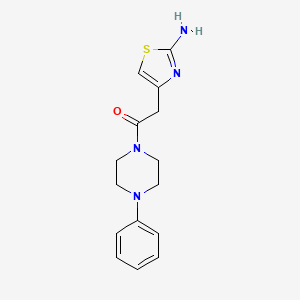
![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)
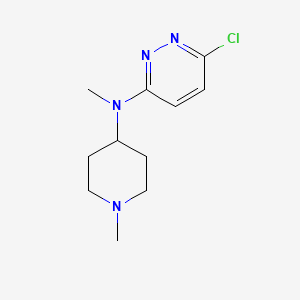
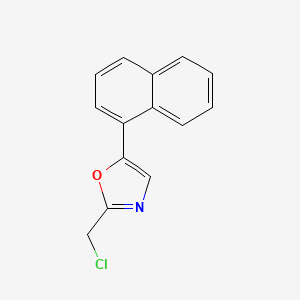
amine](/img/structure/B1486495.png)

